1-(2-Bromopropanoyl)-3-methylpiperidine
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Overview
Description
1-(2-Bromopropanoyl)-3-methylpiperidine is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring with a 2-bromopropanoyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopropanoyl)-3-methylpiperidine typically involves the acylation of 3-methylpiperidine with 2-bromopropionyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
3-methylpiperidine+2-bromopropionyl bromide→this compound
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used, and the reaction mixture is often cooled to maintain a low temperature, enhancing the selectivity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromopropanoyl)-3-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromopropanoyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the 2-bromopropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
1-(2-Bromopropanoyl)-3-methylpiperidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromopropanoyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanoyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropionyl bromide: A related compound used in similar synthetic applications.
3-Chloropropionyl chloride: Another acylating agent with similar reactivity.
2-Bromo-2-methylpropionic acid: A compound with a similar brominated structure but different functional groups
Uniqueness
1-(2-Bromopropanoyl)-3-methylpiperidine is unique due to its specific combination of a piperidine ring and a bromopropanoyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(3-methylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-7-4-3-5-11(6-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEQZEUUTTZQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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